
1-(Adamantan-2-yl)-2-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Adamantan-2-yl)-2-propanamine is a compound that features an adamantane moiety attached to a propanamine group. Adamantane is a diamondoid hydrocarbon known for its rigid, cage-like structure, which imparts unique physical and chemical properties to its derivatives. The incorporation of the adamantane structure into various compounds often enhances their stability, lipophilicity, and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Adamantan-2-yl)-2-propanamine can be synthesized through several methods. One common approach involves the reaction of 2-adamantanone with a suitable amine under reductive amination conditions. This process typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to optimize yield and efficiency. The choice of solvents, catalysts, and reaction conditions is critical to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Adamantan-2-yl)-2-propanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The adamantane moiety can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenation reagents like bromine or chlorine can be used to introduce halogen atoms into the adamantane structure.
Major Products Formed:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated adamantane derivatives.
Aplicaciones Científicas De Investigación
1-(Adamantan-2-yl)-2-propanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its stability and bioavailability.
Industry: Utilized in the development of high-performance materials, such as polymers and coatings, due to its thermal stability and rigidity.
Mecanismo De Acción
The mechanism of action of 1-(Adamantan-2-yl)-2-propanamine involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The amine group can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-(Adamantan-1-yl)-2-propanamine: Similar structure but with the adamantane moiety attached at a different position.
2-(Adamantan-1-yl)-2-propanamine: Another positional isomer with distinct chemical properties.
Adamantane derivatives: A broad class of compounds with the adamantane structure, each exhibiting unique properties based on the attached functional groups.
Uniqueness: 1-(Adamantan-2-yl)-2-propanamine stands out due to its specific structural configuration, which imparts unique physical and chemical properties. The position of the adamantane moiety influences the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H23N |
|---|---|
Peso molecular |
193.33 g/mol |
Nombre IUPAC |
1-(2-adamantyl)propan-2-amine |
InChI |
InChI=1S/C13H23N/c1-8(14)2-13-11-4-9-3-10(6-11)7-12(13)5-9/h8-13H,2-7,14H2,1H3 |
Clave InChI |
FLEVRNJWAHWRNY-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1C2CC3CC(C2)CC1C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


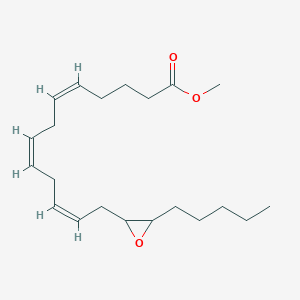

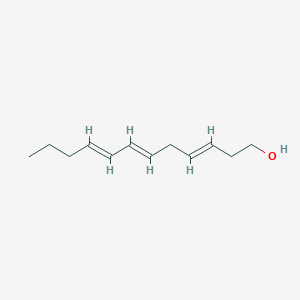

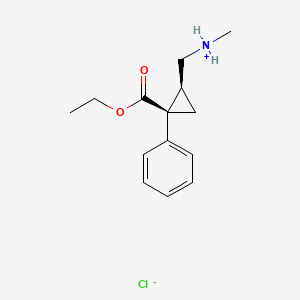
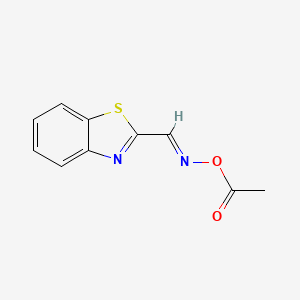
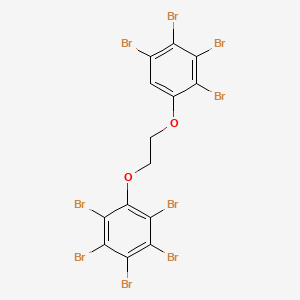
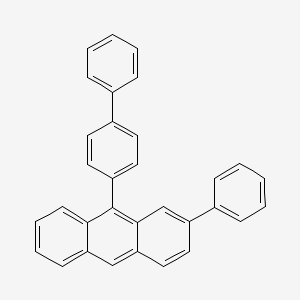
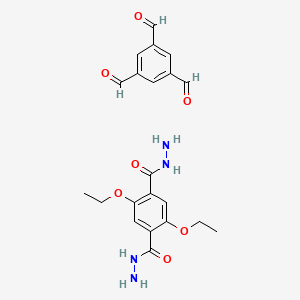
![2H-1-Benzopyran-2-one, 7-[(2-amino-1-naphthalenyl)azo]-3-phenyl-](/img/structure/B13782254.png)
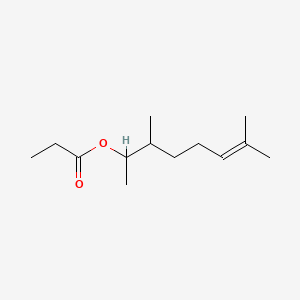
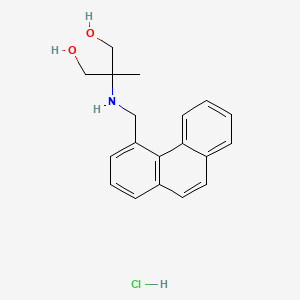

![copper;[(1R,2R)-2-azanidylcyclohexyl]azanide;bromide](/img/structure/B13782285.png)
